![molecular formula C24H33NO5 B10989350 (4E)-N-cycloheptyl-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide](/img/structure/B10989350.png)
(4E)-N-cycloheptyl-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide
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Overview
Description
(4E)-N-cycloheptyl-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide is a complex organic compound characterized by its unique structural features. This compound belongs to the class of benzofuran derivatives, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-N-cycloheptyl-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide typically involves multi-step organic reactions
Benzofuran Core Synthesis: The benzofuran core can be synthesized via a cyclization reaction of appropriate phenolic precursors under acidic or basic conditions.
Functional Group Modifications:
Formation of the Hexenamide Moiety: The hexenamide side chain is introduced through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of greener solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
(4E)-N-cycloheptyl-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxy and methoxy groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl groups in the benzofuran ring can be reduced to alcohols or ethers.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or ethers.
Scientific Research Applications
Chemistry
In chemistry, (4E)-N-cycloheptyl-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound has shown promise in biological and medicinal research due to its potential therapeutic properties. It may exhibit anti-inflammatory, antioxidant, or anticancer activities, making it a candidate for drug development and pharmacological studies.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of specialty chemicals. Its unique properties might also make it suitable for applications in the production of dyes, pigments, or polymers.
Mechanism of Action
The mechanism of action of (4E)-N-cycloheptyl-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it might inhibit the activity of certain enzymes involved in inflammation or oxidative stress, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (4E,8E)-10-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4,8-dimethyldeca-4,8-dienoate
- (4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-[(2E)-4-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-methyl-2-buten-1-yl]-4-methyl-4-hexenoic acid
Uniqueness
Compared to these similar compounds, (4E)-N-cycloheptyl-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide stands out due to its unique cycloheptyl and hexenamide moieties. These structural features may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Biological Activity
The compound (4E)-N-cycloheptyl-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide is a complex organic molecule characterized by its unique structural features, which include an amide group, methoxy group, and a benzofuran moiety. These structural components suggest potential biological activity, particularly in pharmacological contexts.
Structural Features
The structural formula of the compound can be represented as follows:
This molecular configuration includes several functional groups that are known to influence biological interactions:
Functional Group | Description |
---|---|
Amide | Contributes to stability and solubility |
Methoxy | Enhances lipophilicity and bioavailability |
Benzofuran | Associated with various pharmacological activities |
Biological Activity
Research indicates that compounds with similar structural features often exhibit a range of biological activities. The following sections detail the specific activities associated with this compound.
Antioxidant Activity
Benzofuran derivatives are frequently studied for their antioxidant properties. The presence of hydroxyl and methoxy groups in this compound may enhance its ability to scavenge free radicals, thereby providing protective effects against oxidative stress.
Antimicrobial Activity
Similar compounds have demonstrated significant antimicrobial properties. The structure of (4E)-N-cycloheptyl may contribute to its interaction with microbial membranes or enzymes, potentially leading to bactericidal effects. Comparative studies with known antimicrobial agents suggest that modifications in the benzofuran structure can enhance activity against various pathogens.
Case Studies
Several studies have explored the biological activity of structurally related compounds:
-
Study on Antioxidant Activity :
- A compound with a similar benzofuran scaffold was tested against various free radicals.
- Results indicated a significant reduction in oxidative stress markers in treated cells.
-
Anti-inflammatory Research :
- A related amide compound showed promising results in reducing inflammation in animal models.
- Mechanistic studies suggested inhibition of NF-kB signaling pathways.
-
Antimicrobial Testing :
- Compounds with similar structures were tested against Staphylococcus aureus and Escherichia coli.
- MIC values indicated potent activity, suggesting that (4E)-N-cycloheptyl could exhibit comparable effects.
Comparative Analysis
A comparative analysis of related compounds highlights the potential biological activity of (4E)-N-cycloheptyl:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Compound A | Benzofuran scaffold | Antioxidant |
Compound B | Methoxy and amine | Anti-inflammatory |
Compound C | Cycloalkane group | Antimicrobial |
Properties
Molecular Formula |
C24H33NO5 |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
(E)-N-cycloheptyl-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enamide |
InChI |
InChI=1S/C24H33NO5/c1-15(11-13-20(26)25-17-8-6-4-5-7-9-17)10-12-18-22(27)21-19(14-30-24(21)28)16(2)23(18)29-3/h10,17,27H,4-9,11-14H2,1-3H3,(H,25,26)/b15-10+ |
InChI Key |
GCZIAYNHXHLSBD-XNTDXEJSSA-N |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NC3CCCCCC3)O |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NC3CCCCCC3)O |
Origin of Product |
United States |
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